molecular formula C14H15N3O2 B2536101 N-(2-methoxypyrimidin-5-yl)-3-phenylpropanamide CAS No. 1421493-77-7

N-(2-methoxypyrimidin-5-yl)-3-phenylpropanamide

Cat. No.: B2536101
CAS No.: 1421493-77-7
M. Wt: 257.293
InChI Key: MFUBVSOQBGQGDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxypyrimidin-5-yl)-3-phenylpropanamide is a compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxypyrimidin-5-yl)-3-phenylpropanamide typically involves the reaction of 2-methoxypyrimidine with 3-phenylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2-methoxypyrimidin-5-yl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group on the pyrimidine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Formation of N-(2-hydroxypyrimidin-5-yl)-3-phenylpropanamide.

    Reduction: Formation of N-(2-methoxypyrimidin-5-yl)-3-phenylpropanol.

    Substitution: Formation of N-(2-alkoxypyrimidin-5-yl)-3-phenylpropanamide.

Scientific Research Applications

N-(2-methoxypyrimidin-5-yl)-3-phenylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.

    Industry: Used in the development of new materials with specific properties.

Comparison with Similar Compounds

N-(2-methoxypyrimidin-5-yl)-3-phenylpropanamide can be compared with other pyrimidine derivatives, such as:

Uniqueness: this compound stands out due to its specific methoxy substitution on the pyrimidine ring, which can influence its chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(2-methoxypyrimidin-5-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-19-14-15-9-12(10-16-14)17-13(18)8-7-11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUBVSOQBGQGDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)NC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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